2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-4-2-3-5-16(14)12-22-9-6-15(7-10-22)18-20-21-19(23-18)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYMMQBCXLXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 2-methylbenzyl chloride and the piperidine derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- 2-(1-(2-Fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Uniqueness
2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS No. 1448035-55-9) is a heterocyclic organic compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and other therapeutic effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine ring, a thiophene ring, and an oxadiazole ring. Its unique configuration allows for various interactions with biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can effectively inhibit various bacterial strains. A notable study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives exhibited strong activity against Mycobacterium bovis BCG, indicating potential for treating tuberculosis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | M. bovis BCG | 0.5 µM |
| 21c | M. tuberculosis | 4–8 µM |
| 21a | M. kansasii | 8–16 µM |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A recent investigation revealed that certain oxadiazoles could induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway . The study found that treatment with these compounds resulted in significant cell cycle arrest and increased apoptosis markers.
Table 2: Anticancer Effects of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| CMO | HCC | 0.3 | NF-κB inhibition |
| Novel Oxadiazole | MCF-7 | 15.63 | Induction of apoptosis |
The biological activity of This compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with specific receptors to alter cellular signaling.
- Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Dhumal et al. (2016) explored the antitubercular activity of various oxadiazole derivatives and identified several promising candidates with potent activity against drug-resistant strains .
- Vosatka et al. (2018) investigated the effect of alkyl substituents on the antitubercular activity of oxadiazoles and found that longer alkyl chains enhanced activity against M. tuberculosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1-(2-methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed, starting with the formation of a piperidine-carbohydrazide intermediate via hydrazinolysis of ester precursors (e.g., ethyl 1-(4-tosyl)piperidin-4-carboxylate) . Cyclization with CS₂ under basic conditions (KOH) forms the oxadiazole core. Thiophene substitution can be achieved via nucleophilic aromatic substitution or cross-coupling reactions. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical, as evidenced by yields ranging from 27.7% to 83.3% in analogous oxadiazole derivatives .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm .
- HRMS : Validate molecular weight (exact mass: ~393.17 g/mol for C₂₀H₂₀N₄OS₂) with a tolerance <5 ppm .
- HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in biological systems, particularly regarding kinase or HDAC inhibition?
- Methodology : Structural analogs of 1,3,4-oxadiazoles exhibit selective inhibition of HDAC6 (IC₅₀ < 100 nM) or kinase targets (e.g., GSK3β) via interactions with catalytic zinc ions or ATP-binding pockets . Computational docking (e.g., AutoDock Vina) can predict binding affinities. Validate experimentally using enzymatic assays (e.g., fluorogenic HDAC6 substrates or kinase activity kits) .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodology :
- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, substrate concentration). For example, HDAC6 inhibition may vary due to differences in substrate specificity .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing thiophene with pyridine) to isolate pharmacophoric contributions .
- Meta-analysis : Aggregate data from patents, journals, and preclinical studies to identify trends (e.g., piperidine-linked oxadiazoles showing higher CNS permeability) .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Methodology :
- LogP adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 (predicted) to <2.5, enhancing aqueous solubility .
- Metabolic profiling : Use liver microsomes or hepatocytes to identify oxidation hotspots (e.g., piperidine N-methylation). Stabilize via fluorination or steric hindrance .
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
